![molecular formula C10H17NO6S B13502833 1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)
1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methanesulfonyl group, and an azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the azetidine ring: The azetidine ring is formed through cyclization reactions involving appropriate starting materials and conditions.
Introduction of the methanesulfonyl group: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions:
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and bases like triethylamine.
Deprotection reactions: Strong acids like trifluoroacetic acid or hydrochloric acid are used.
Major Products:
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted azetidine derivatives.
Deprotection reactions: The primary amine is regenerated after removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid involves:
Vergleich Mit ähnlichen Verbindungen
- 1-[(Tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
Uniqueness: 1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the methanesulfonyl group, which confer distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H17NO6S |
|---|---|
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfonylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-5-10(6-11,7(12)13)18(4,15)16/h5-6H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
YLUYXNCGTYTSRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B13502763.png)
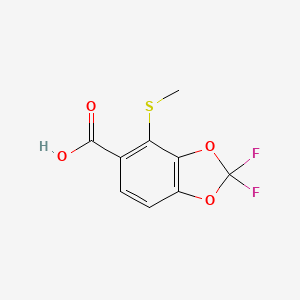
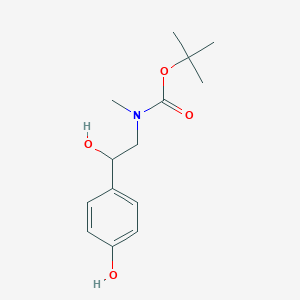
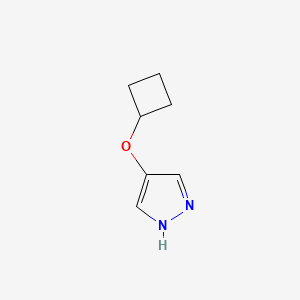
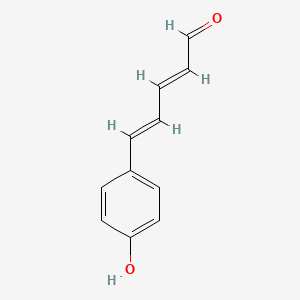
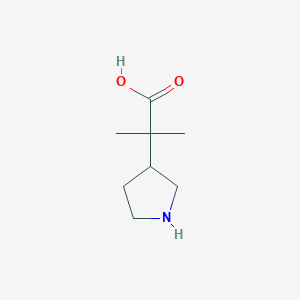
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13502799.png)

![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
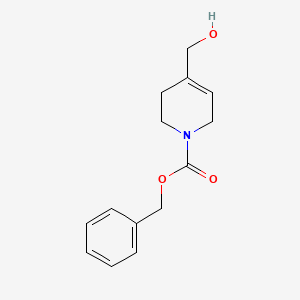


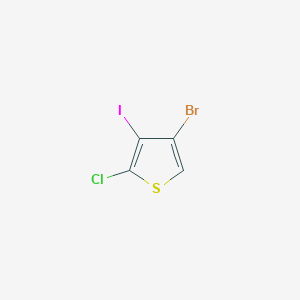
amine](/img/structure/B13502850.png)
